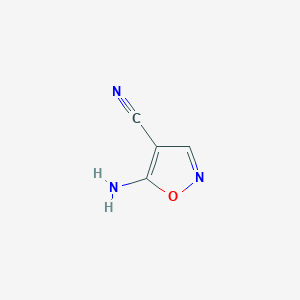
1-(2,3-Epoxipropil)-2-nitroimidazol
Descripción general
Descripción
1-(2,3-Epoxypropyl)-2-nitroimidazole is a compound that falls within the broader class of 2-nitroimidazole derivatives. These compounds are of significant interest due to their potential as radiosensitizers, which are agents that make cancer cells more susceptible to radiation therapy. The radiosensitizing properties of these compounds are particularly effective in hypoxic mammalian cells, which are often resistant to radiation due to a lack of oxygen .
Synthesis Analysis
The synthesis of 2-nitroimidazole derivatives often involves the use of epoxides as key intermediates. For instance, the synthesis of 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, a related compound, was achieved by condensing the trimethylsilyl derivative of 2-nitroimidazole with a brominated sugar derivative in the presence of mercuric cyanide . Another approach for synthesizing functionalized 2-aminoimidazole derivatives, which are structurally related to 1-(2,3-Epoxypropyl)-2-nitroimidazole, involves a three-component domino reaction of α-nitroepoxides with cyanamide and amines under mild conditions . These methods highlight the versatility of nitroimidazole chemistry and the potential for creating a wide array of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of nitroimidazole derivatives can vary significantly depending on the substituents attached to the imidazole ring. For example, the crystal structure of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole shows that the nitro group is almost coplanar with the imidazole plane, which can influence the compound's reactivity and interaction with biological targets . The presence of different substituents can also lead to variations in the crystallization behavior, as seen with compounds crystallizing with multiple molecules in the asymmetric unit .
Chemical Reactions Analysis
The chemical reactivity of 2-nitroimidazole derivatives is often associated with their bioreductive properties. For instance, the 2-nitroimidazol-5-ylmethyl group has been shown to be a potential prodrug system, where reductive conditions can trigger the release of active drugs such as 5-bromoisoquinolinone . This reactivity is particularly relevant in hypoxic conditions, such as those found in certain tumor environments, where the reduction of nitro groups to amino groups can occur, leading to the activation of the prodrug .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitroimidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, crystallization behavior, and ability to form hydrogen bonds. For example, the introduction of hydroxyaminoalkyl groups into the nitroimidazole structure has been used to synthesize potential radiosensitizers, and these modifications can impact the compound's toxicity and efficacy as a radiosensitizer . Additionally, the incorporation of fluorescent side chains into the 1-substituent of 2-nitroimidazoles has been explored to create bioreductive fluorescent markers for hypoxic cells, demonstrating the versatility of these compounds in biomedical applications .
Aplicaciones Científicas De Investigación
Polímeros Conductores
1-(2,3-Epoxipropil)-2-nitroimidazol: puede utilizarse en la síntesis de polímeros conductores. Estos polímeros son muy buscados por su conductividad eléctrica, que puede rivalizar con la de los semiconductores o los metales. Se utilizan en dispositivos electrónicos y ópticos, sensores y como componentes en diodos emisores de luz (OLED), condensadores y dispositivos de memoria .
Materiales de Contacto con Alimentos
Este compuesto también es relevante en la evaluación de la seguridad de los materiales destinados a entrar en contacto con alimentos. Sirve como componente para el encolado de fibras de vidrio utilizadas en la fabricación de plásticos reforzados con fibra de vidrio. Estos materiales se encuentran en diversas aplicaciones, incluyendo contenedores de almacenamiento a largo plazo y utensilios de cocina .
Autoensamblaje y Comportamiento Superficial
Las investigaciones indican que compuestos como This compound pueden influir en el autoensamblaje y el comportamiento superficial de las biomoléculas. Esto es particularmente importante en el desarrollo de materiales biocompatibles y en el estudio de moieties liofílicas complejas en disolventes .
Química de Polímeros
En química de polímeros, This compound puede estar involucrado en procesos de polimerización química y electroquímica. Esto es esencial para crear polímeros con propiedades específicas para su uso en una amplia gama de aplicaciones industriales .
Estudios de Genotoxicidad
El potencial genotóxico de los compuestos epoxi convierte a This compound en un candidato para estudios de genotoxicidad. Estos estudios son vitales para comprender la seguridad y el impacto ambiental de los nuevos materiales .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-(2,3-Epoxypropyl)-2-nitroimidazole” would depend on its potential applications. Given the presence of the reactive epoxy group and the biologically active nitroimidazole group, it could be interesting to explore its use in the development of new pharmaceuticals or materials .
Propiedades
IUPAC Name |
2-nitro-1-(oxiran-2-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMSLVOHQZYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=CN=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319241 | |
| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13551-90-1 | |
| Record name | NSC342688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13551-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)







![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)